[2-(3-Methoxyphenyl)-4-quinolyl](1-pyrrolidinyl)methanone
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Overview
Description
2-(3-Methoxyphenyl)-4-quinolylmethanone is a complex organic compound that features a quinoline core substituted with a methoxyphenyl group and a pyrrolidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common approach is the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene to form the quinoline core. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the pyrrolidinylmethanone moiety can be attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-4-quinolylmethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the quinoline core produces dihydroquinoline derivatives .
Scientific Research Applications
2-(3-Methoxyphenyl)-4-quinolylmethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The methoxyphenyl group can enhance the compound’s binding affinity to certain proteins, while the pyrrolidinylmethanone moiety can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone: This compound has a similar quinoline core but with different substituents, leading to distinct biological activities.
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
The uniqueness of 2-(3-Methoxyphenyl)-4-quinolylmethanone lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H20N2O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C21H20N2O2/c1-25-16-8-6-7-15(13-16)20-14-18(21(24)23-11-4-5-12-23)17-9-2-3-10-19(17)22-20/h2-3,6-10,13-14H,4-5,11-12H2,1H3 |
InChI Key |
CMKNABCWFGXGCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4 |
Origin of Product |
United States |
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